molecular formula C17H16N2O4 B2534108 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione CAS No. 321430-64-2

1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione

Cat. No.: B2534108
CAS No.: 321430-64-2
M. Wt: 312.325
InChI Key: ONDAHGZPXJAXKA-PLNGDYQASA-N
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Description

1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and a phenyl group

Preparation Methods

The synthesis of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves several steps. One common method includes the reaction of appropriate starting materials under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is formed. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it may be studied for its potential biological activity and interactions with biomolecules. In medicine, researchers may explore its potential as a therapeutic agent for various diseases. Additionally, it may have industrial applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, ultimately affecting cellular pathways and processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1,3-dimethyl-5-({4-[(1Z)-3-oxobut-1-en-1-yl]phenyl}methylidene)-1,3-diazinane-2,4,6-trione can be compared with other similar compounds, such as indole derivatives and thiazole derivatives These compounds share some structural similarities but differ in their specific functional groups and overall structure

Properties

IUPAC Name

1,3-dimethyl-5-[[4-[(Z)-3-oxobut-1-enyl]phenyl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O4/c1-11(20)4-5-12-6-8-13(9-7-12)10-14-15(21)18(2)17(23)19(3)16(14)22/h4-10H,1-3H3/b5-4-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONDAHGZPXJAXKA-PLNGDYQASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C\C1=CC=C(C=C1)C=C2C(=O)N(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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